molecular formula C9H19N3O4 B12687597 N-(3-(Dimethylamino)propyl)methacrylamide mononitrate CAS No. 93858-47-0

N-(3-(Dimethylamino)propyl)methacrylamide mononitrate

Cat. No.: B12687597
CAS No.: 93858-47-0
M. Wt: 233.27 g/mol
InChI Key: NVUAAKJOHWIMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Dimethylamino)propyl)methacrylamide mononitrate: is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide mononitrate typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N-(3-(Dimethylamino)propyl)methacrylamide mononitrate exerts its effects involves its ability to undergo radical polymerization and form cross-linked networks. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the polymer can release its payload in response to the acidic environment of a tumor or the basic environment of the intestines .

Comparison with Similar Compounds

  • N,N-Dimethylaminopropylacrylamide
  • N,N-Dimethylaminopropylmethacrylate
  • N,N-Dimethylaminoethylmethacrylate

Comparison: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate is unique due to its specific structure, which provides a balance of hydrophilicity and reactivity. Compared to N,N-Dimethylaminopropylacrylamide, it offers better pH responsiveness and higher reactivity in radical polymerization. N,N-Dimethylaminopropylmethacrylate and N,N-Dimethylaminoethylmethacrylate, while similar, differ in their ester linkages, affecting their polymerization behavior and final polymer properties .

Properties

CAS No.

93858-47-0

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;nitric acid

InChI

InChI=1S/C9H18N2O.HNO3/c1-8(2)9(12)10-6-5-7-11(3)4;2-1(3)4/h1,5-7H2,2-4H3,(H,10,12);(H,2,3,4)

InChI Key

NVUAAKJOHWIMHR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.